Maduramicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

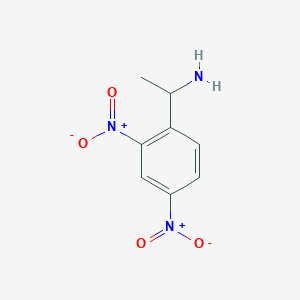

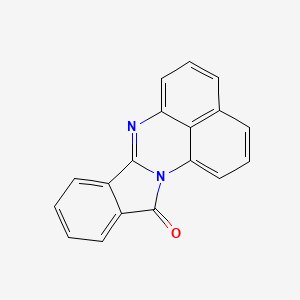

Maduramicin is a naturally occurring polyether ionophore antibiotic that is primarily used as an antiprotozoal agent in veterinary medicine to prevent coccidiosis in poultry . It was first isolated from the actinomycete bacterium Actinomadura rubra . This compound is known for its ability to disrupt the function of cellular membranes by selectively binding to monovalent cations such as sodium and potassium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Maduramicin is typically produced through aerobic fermentation by the bacterium Actinomadura yumaensis . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to promote the production of this compound. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods

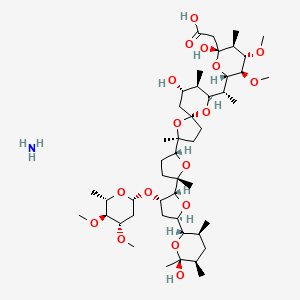

In industrial settings, this compound is often formulated as this compound ammonium for enhanced stability and solubility . One method involves dissolving this compound ammonium in a solvent such as ethyl acetate, followed by spraying the solution onto a carrier material like corn starch or nicarbazin in a fluidized bed . This process ensures uniform mixing and prevents toxicity due to uneven distribution.

Análisis De Reacciones Químicas

Types of Reactions

Maduramicin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: Substitution reactions can occur, particularly involving the glycoside moiety of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups.

Aplicaciones Científicas De Investigación

Maduramicin has several scientific research applications, including:

Mecanismo De Acción

Maduramicin exerts its effects by forming complexes with cations, particularly sodium, potassium, and calcium . This complex formation promotes the transport of these cations across cellular membranes, increasing osmotic pressure within the target cells (e.g., coccidia). This disruption inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, ultimately leading to cell death in the protozoa . Additionally, this compound has been shown to induce apoptosis in myoblast cells by downregulating cyclin-dependent kinases and upregulating CDK inhibitors .

Comparación Con Compuestos Similares

Maduramicin belongs to the class of polyether ionophores, which includes other compounds such as monensin, salinomycin, and lasalocid . Compared to these similar compounds, this compound is unique in its higher potency and broader spectrum of activity against various protozoal species . Additionally, this compound’s ability to form stable complexes with multiple cations enhances its efficacy in disrupting cellular processes in target organisms .

List of Similar Compounds

- Monensin

- Salinomycin

- Lasalocid

- Narasin

- Semduramicin

This compound’s distinct chemical structure and mechanism of action make it a valuable compound in both scientific research and industrial applications.

Propiedades

Número CAS |

61991-54-6 |

|---|---|

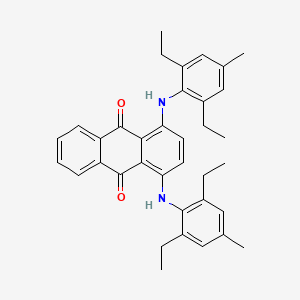

Fórmula molecular |

C47H83NO17 |

Peso molecular |

934.2 g/mol |

Nombre IUPAC |

azane;2-[6-[1-[2-[5-[3-(4,5-dimethoxy-6-methyloxan-2-yl)oxy-5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid |

InChI |

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3 |

Clave InChI |

WQGJEAMPBSZCIF-UHFFFAOYSA-N |

SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |

SMILES isomérico |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+] |

SMILES canónico |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.